1-Methylimidazole

描述

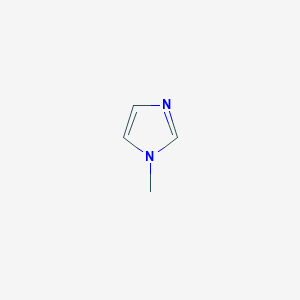

1-Methylimidazole (CAS 616-47-7) is a heterocyclic aromatic compound characterized by a five-membered imidazole ring with a methyl group substituted at the nitrogen atom in the 1-position. Its molecular formula is C₄H₆N₂, and it is widely utilized in industrial and research applications due to its versatile chemical properties.

准备方法

Industrial-Scale Preparation Methods

Fixed-Bed Continuous Flow Catalysis

A prominent industrial method employs a fixed-bed continuous flow reactor with ammonium metatungstate-pillared hydrotalcite as a heterogeneous catalyst . This system facilitates the methylation of imidazole using methanol under controlled conditions (Table 1).

Reaction Conditions :

-

Catalyst : Ammonium metatungstate-pillared hydrotalcite (AMT-HT)

-

Temperature : 200–250°C

-

Pressure : Atmospheric

-

Feed Ratio : Imidazole:methanol = 1:4–1:6 (molar)

-

Residence Time : 2–4 hours

The AMT-HT catalyst exhibits high thermal stability and acidic sites that promote methylation while minimizing byproducts. This method achieves yields exceeding 85%, with the catalyst remaining active for multiple cycles . The continuous flow design enhances scalability and reduces waste compared to batch processes.

Mechanistic Insight :

Methanol dehydrogenates to formaldehyde on the catalyst surface, which subsequently reacts with imidazole’s pyridine-like nitrogen. The hydrotalcite structure stabilizes transition states, accelerating N-methylation over C-methylation .

Acid-Catalyzed Methylation of Imidazole

A conventional industrial route involves sulfuric acid-catalyzed methylation of imidazole with methanol :

3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

Optimized Parameters :

-

Catalyst Loading : 5–10 wt% HSO

-

Temperature : 100–120°C

-

Reaction Time : 6–8 hours

-

Yield : 70–75%

Excess methanol (4–6 equivalents) ensures complete conversion, though product isolation requires neutralization and distillation. Environmental concerns over sulfuric acid waste have driven adoption of solid acid catalysts in newer plants .

Radziszewski Reaction

The Radziszewski reaction, a one-pot condensation of glyoxal, formaldehyde, methylamine, and ammonia, remains a cornerstone for 1-MI synthesis :

2 + \text{CH}2\text{O} + \text{CH}3\text{NH}2 + \text{NH}3 \rightarrow \text{this compound} + 3\text{H}2\text{O}

Key Advantages :

-

Feedstock Availability : Glyoxal and formaldehyde are commodity chemicals.

-

Atom Economy : 82% theoretical yield.

Industrial Process :

-

Temperature : 80–100°C

-

pH : 8–9 (maintained with aqueous NH)

-

Reaction Time : 12–16 hours

-

Yield : 65–70%

Post-synthesis purification involves extraction with toluene and vacuum distillation .

Laboratory-Scale Synthesis

Methylation with Methyl Iodide

Small-scale synthesis often utilizes methyl iodide for selective N-methylation :

-

Deprotonation : Imidazole is treated with sodium hydride (NaH) in THF:

-

Alkylation : Methyl iodide is added at 0–5°C:

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature

-

Yield : 90–95%

This method avoids over-alkylation but requires careful handling of methyl iodide, a potent alkylating agent .

Sodium Methoxide-Assisted Methylation

A modified protocol using sodium methoxide (NaOCH) improves safety and yield :

-

Reaction :

-

Workup : Filtration of NaCl followed by vacuum distillation.

Optimized Parameters :

-

NaOCH Loading : 1.2 equivalents

-

Temperature : 80°C

-

Time : 4 hours

-

Yield : 98.5%

This method eliminates hazardous methyl halides and simplifies purification .

Comparative Analysis of Methods

化学反应分析

1-甲基咪唑经历各种类型的化学反应,包括:

氧化: 它可以被氧化形成咪唑N-氧化物衍生物。

取代: 它可以进行亲核取代反应,其中甲基可以被其他取代基取代。

烷基化: 它可以被烷基化形成二烷基咪唑盐.

在这些反应中使用的常见试剂和条件包括氢氧化钠等强碱、用于烷基化的烷基卤化物和用于氧化反应的氧化剂。 这些反应形成的主要产物包括取代的咪唑和咪唑N-氧化物衍生物 .

科学研究应用

Chemical Synthesis and Catalysis

Ionic Liquid Precursor

1-Methylimidazole serves as a precursor for the synthesis of various ionic liquids. When alkylated, it can form dialkyl imidazolium salts, which are utilized in numerous chemical processes. For instance, BASF employs this compound in a biphasic acid scavenging process during the industrial production of diethoxyphenylphosphine. In this process, it reacts with hydrochloric acid to yield 1-methylimidazolium hydrochloride, which separates as a distinct liquid phase under specific reaction conditions .

Catalytic Properties

Research indicates that this compound can act as a ligand in coordination chemistry, forming complexes with transition metals such as iron, cobalt, and nickel. These complexes exhibit octahedral and square-planar geometries, enhancing their catalytic properties in various reactions . Additionally, studies have demonstrated its role in modulating the synthesis of zeolitic imidazolate frameworks (ZIFs), showcasing its potential in materials chemistry .

Environmental Applications

Nanozyme Development

Recent advancements have seen the development of copper-based nanozymes using this compound as a key component. These nanozymes exhibit enhanced laccase-like activity for the degradation of phenolic compounds, making them valuable for environmental protection and pollutant detection. The stability of these nanozymes under harsh conditions further enhances their applicability in real-world scenarios .

Biochemical Applications

Biomolecule Mimics

In biochemical research, this compound is utilized to mimic aspects of imidazole-based biomolecules such as histidine and histamine. This property allows researchers to study interactions within biological systems more effectively. Moreover, it is used as a precursor for synthesizing methylimidazole monomers that can bind to specific DNA sequences through intercalation, opening avenues for genetic research and biotechnological applications .

Material Science

Polymer Chemistry

The compound is also used in polymer chemistry, particularly in the formulation of epoxy resins where it acts as a curing agent. The incorporation of this compound into polymer matrices improves mechanical properties and thermal stability, making it suitable for electronic packaging applications .

Table: Summary of Applications of this compound

作用机制

1-甲基咪唑发挥作用的机制涉及其弱碱性和形成氢键的能力 . 它可以充当配体,与金属离子结合并形成可以催化各种化学反应的络合物。 在生物系统中,它可以模拟基于咪唑的生物分子的行为,与核酸和蛋白质相互作用 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Methylimidazole

Differences in methyl group position significantly alter chemical and biological behavior:

Mechanistic Insight : The 1-methyl derivative’s nitrogen lone pair remains available for coordination, enhancing its catalytic activity compared to 2- and 4-methyl isomers .

Halogenated Derivatives

Substitution with halogens modifies reactivity and biological activity:

| Compound | Substituent | Key Differences from this compound | Applications |

|---|---|---|---|

| 4-Iodo-1-methylimidazole | Iodine at C-4 | Higher molecular weight (265.1 g/mol), heavy atom effect enhances reactivity in cross-coupling reactions | Radiopharmaceuticals, organic synthesis |

| 4-Bromo-1-methylimidazole | Bromine at C-4 | Enhanced antibacterial activity (IC₅₀: 15 µM vs. >200 µM for this compound) | Antimicrobial agents |

Reactivity Trend : Halogen electronegativity (I > Br > Cl) correlates with reaction rates in nucleophilic substitutions .

Functionalized Imidazoles

Addition of functional groups expands utility in medicinal chemistry:

| Compound | Functional Group | Key Differences from this compound | Applications |

|---|---|---|---|

| This compound Trifluoromethanesulfonate | Triflate group | Ionic liquid properties, high thermal stability (decomposes at 300°C) | Electrolytes, solvent systems |

| 1-Methyl-4-nitroimidazole | Nitro group at C-4 | Broad-spectrum antimicrobial activity (IC₅₀: 50 µM for bacterial strains) | Antibacterial/antiparasitic drugs |

| N-((1-Methylimidazol-5-yl)methyl)cyclopropanamine | Cyclopropane moiety | Dual functionality enhances interaction with biological targets | Neuropharmacology |

Biological Activity : Sulfonamide and nitro groups increase membrane permeability, improving therapeutic efficacy compared to unsubstituted imidazoles .

Ionic Liquid Derivatives

Alkyl chain length in ionic liquids affects physical properties:

| Compound | Alkyl Chain | Key Differences from this compound | Applications |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium Triflate | Ethyl group | Lower viscosity (45 cP vs. 90 cP for methyl derivative), higher conductivity | Battery electrolytes |

| 1-Butyl-3-methylimidazolium Triflate | Butyl group | Hydrophobic, stable in nonpolar solvents | Extraction processes |

Thermodynamic Behavior : Longer alkyl chains reduce melting points but increase hydrophobicity .

Data Tables

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility (g/100 mL H₂O) | Reference |

|---|---|---|---|

| This compound | -60 | Miscible | |

| 2-Methylimidazole | 145 | 10.2 | |

| 4-Methylimidazole | 108 | 8.5 |

生物活性

1-Methylimidazole (1-MI) is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its various biological activities, including antibacterial, antifungal, anticancer, and immunomodulatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and is characterized by a five-membered ring containing two nitrogen atoms. The presence of the methyl group enhances its solubility and reactivity, making it a valuable building block in drug development.

Antibacterial Activity

This compound derivatives have been shown to exhibit substantial antibacterial properties. A study demonstrated that compounds functionalized with this compound significantly increased the antibacterial activity of chitosan derivatives by four times compared to unmodified chitosan .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound-Chitosan | E. coli | 50 µg/mL |

| This compound-Derivative | Staphylococcus aureus | 30 µg/mL |

| This compound-Azo | Klebsiella pneumoniae | 25 µg/mL |

Antifungal Activity

The antifungal activity of this compound has also been evaluated. Research indicates that it effectively inhibits the growth of various fungi by disrupting their cell membranes. The mechanism involves the interaction of the nitrogen atoms in the imidazole ring with essential metal ions in fungal cells, leading to cell death .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that its metal complexes exhibit significant cytotoxicity against cancer cell lines. For instance, a recent investigation reported that palladium(II) complexes derived from this compound demonstrated strong cytotoxic effects against prostate cancer cells (PC3), with an IC value of 94.48 µg/mL .

Table 2: Cytotoxicity of this compound Complexes

| Complex | Cell Line | IC (µg/mL) |

|---|---|---|

| Pd(II)-1-MI Complex | PC3 | 94.48 |

| Cu(II)-1-MI Complex | PC3 | 145.2 |

| Ni(II)-1-MI Complex | PC3 | 217.8 |

Immunomodulatory Effects

Research into the immunomodulatory effects of this compound indicates its potential in modulating immune responses. It has been noted that certain derivatives can enhance immune functions while reducing toxicity in macrophages . This dual action makes it a candidate for therapeutic applications in immunotherapy.

Case Studies

Several case studies highlight the diverse applications and effects of this compound:

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of metal complexes derived from this compound on various cancer cell lines, demonstrating significant selectivity for malignant cells over normal cells .

- Immunotoxicity Evaluation : Another investigation assessed the immunotoxic potential of functionalized carbon nanotubes in conjunction with this compound, finding that higher dispersity reduced cytotoxic effects on immune cells .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1-methylimidazole for research applications?

- Methodology : this compound is synthesized via alkylation of imidazole with methylating agents (e.g., methyl iodide). Purification typically involves distillation under inert conditions. For example, describes a purification protocol using NaOH treatment followed by distillation at 198°C to remove impurities. Analytical-grade purity (≥99%) is confirmed via NMR and chromatography .

- Key Considerations : Monitor reaction temperature to avoid side products (e.g., over-alkylation). Use inert atmospheres to prevent oxidation during purification.

Q. How is this compound characterized for identity and purity in academic research?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear experiments) is standard for structural confirmation. Ion chromatography (IC) detects ionic impurities, while elemental analysis verifies stoichiometry. For example, highlights H¹-NMR and IC for verifying ionic liquid purity during synthesis .

- Advanced Tip : Cross-reference NMR chemical shifts with literature values (e.g., δ(¹⁵N₃) = 221.08 ppm for free this compound in ) to confirm coordination states in metal complexes .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodology :

- Catalysis : Acts as a ligand in transition-metal complexes (e.g., Pt(II) coordination in ) .

- Ionic Liquids : Serves as a precursor for synthesizing ionic liquids via alkylation and metathesis ( ) .

- Pharmaceutical Intermediates : Used in DNA synthesis ( ) and enzyme inhibition studies ( ) .

Advanced Research Questions

Q. How can reaction efficiency be improved when this compound is used as a ligand in platinum(II) complexes?

- Methodology : Despite stoichiometric ratios, unreacted this compound may persist due to steric or electronic factors (). Optimize reaction conditions (e.g., pH, counter-ion selection) to enhance coordination. Use 2D NMR ([¹H,¹³C] HSQC, [¹H,¹⁵N] HMBC) to track ligand exchange dynamics .

- Case Study : In , perchloric acid was used for pH adjustment, stabilizing [PtII(1-MeIm-N3)₄]²⁺ as the major product .

Q. What mechanistic insights can be gained from hydrogen-deuterium (H/D) exchange studies in this compound complexes?

- Methodology : Conduct kinetic studies in D₂O/NaOD solutions using ¹H NMR to monitor isotopic exchange at C(2), C(4), and C(5) positions. shows Pt(II) accelerates C(2)-H exchange by 10²–10³-fold compared to free this compound, with resonance structures explaining reactivity trends .

- Analytical Tools : Compare exchange rates under varying temperatures and pH to elucidate electronic effects of metal coordination.

Q. How do ionic modifications of polymers with this compound influence self-healing properties?

- Methodology : React brominated rubber (e.g., BIIR) with this compound to form ionic clusters. Use low-field NMR and dynamic mechanical analysis (DMA) to correlate cluster dynamics with macroscopic behavior. demonstrates that longer alkyl chains (e.g., 1-hexylimidazole) enhance self-healing by reducing ionic cluster mobility .

Q. What synthetic routes optimize the preparation of 2-acylimidazole derivatives from this compound?

- Methodology : Compare four routes ():

- Route A : Direct substitution with lithiated this compound.

- Route D : Wittig reaction (superior yield and substrate generality).

- Optimization : Use MnO₂ oxidation for aldehydes (Route C) or microwave-assisted conditions () to reduce side products .

Q. How does this compound affect the vapor-phase equilibrium of ionic liquids?

- Methodology : Employ Raman spectroscopy to study interactions in [Hmim][O₂CCH₃]. shows this compound shifts ethanoic acid dimer-monomer equilibrium, confirmed by band analysis at 1695 cm⁻¹ (dimer) and 887 cm⁻¹ (monomer) .

Q. Data Contradictions and Resolution

Q. Why do some studies report residual unreacted this compound despite stoichiometric ratios?

- Analysis : identifies unreacted ligand (ζ) in Pt(II) reactions due to kinetic barriers or competing coordination sites. Resolve by pre-activating metal precursors or using excess ligand .

- Experimental Design : Include control experiments with synthesized reference compounds (e.g., α, β, γ in ) to validate reaction completion .

Q. How do conflicting reports on synthetic route efficiencies align with experimental data?

- Resolution : demonstrates the Wittig route (D) outperforms others in yield and scalability. Validate with substrate scope studies and reproducibility tests across labs .

Q. Tables for Key Data

属性

IUPAC Name |

1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | 1-methylimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-methylimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052291 | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-47-7 | |

| Record name | 1-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4617QS63Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。